molecular formula C4H7ClF3NO2 B1382424 (3R)-3-Amino-4,4,4-trifluorobutanoic acid hydrochloride CAS No. 1018811-44-3

(3R)-3-Amino-4,4,4-trifluorobutanoic acid hydrochloride

Cat. No. B1382424
CAS RN: 1018811-44-3
M. Wt: 193.55 g/mol
InChI Key: MRMARVCQZOYQPI-HSHFZTNMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3R)-3-Amino-4,4,4-trifluorobutanoic acid hydrochloride” likely refers to a compound that contains an amino group (-NH2) and a carboxylic acid group (-COOH) in its structure, which are common functional groups in organic chemistry. The “3R” indicates the configuration of the chiral center in the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the amino and carboxylic acid functional groups onto a butanoic acid backbone. The trifluoromethyl group could be introduced using a variety of methods, including nucleophilic substitution or addition reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be analyzed using techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the configuration of the chiral center .


Chemical Reactions Analysis

As an amino acid, this compound would likely participate in reactions typical of both amines and carboxylic acids. This could include acid-base reactions, amide bond formation, and reactions with carbonyl compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. As an amino acid, it would likely be polar and capable of forming hydrogen bonds. The presence of the trifluoromethyl group could increase its lipophilicity .

Scientific Research Applications

  • Asymmetric Synthesis Techniques :

    • Soloshonok, Ohkura, and Yasumoto (2006) developed an operationally convenient asymmetric synthesis method for both (S)- and (R)-3-amino-4,4,4-trifluorobutanoic acid. This process involves a DBU-catalyzed asymmetric 1,3-proton shift transfer reaction and is practical for large-scale synthesis of the target β-amino acid (Soloshonok, Ohkura, & Yasumoto, 2006).
  • Utility in Drug Design and Synthesis :

    • Zeng et al. (2010) highlighted the efficient synthesis of a non-proteinogenic amino acid closely related to (3R)-3-Amino-4,4,4-trifluorobutanoic acid, demonstrating its utility in elaborating into potent and selective compounds, such as androgens (Zeng et al., 2010).
  • Bioisostere in Drug Design :

    • Han et al. (2019) disclosed a method specifically developed for large-scale preparation of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid, a bioisostere of leucine moiety in drug design (Han et al., 2019).
  • Enzymatic Applications :

    • Kamal, Khanna, and Krishnaji (2007) studied the enzymatic resolution of related compounds, demonstrating the potential of using enzymes in the synthesis and separation of related trifluorobutanoic acids (Kamal, Khanna, & Krishnaji, 2007).
  • Synthesis of Fluorinated Amino Acids :

    • Jiang, Qin, and Qing (2003) developed an efficient enantioselective synthesis of both enantiomers of closely related fluorinated amino acids, indicating the broader applicability of (3R)-3-Amino-4,4,4-trifluorobutanoic acid in synthesizing valuable fluorinated amino acids (Jiang, Qin, & Qing, 2003).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. As an amino acid, it could potentially be incorporated into proteins or peptides, or it could interact with biological receptors or enzymes .

properties

IUPAC Name

(3R)-3-amino-4,4,4-trifluorobutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO2.ClH/c5-4(6,7)2(8)1-3(9)10;/h2H,1,8H2,(H,9,10);1H/t2-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMARVCQZOYQPI-HSHFZTNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(F)(F)F)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-3-Amino-4,4,4-trifluorobutanoic acid hydrochloride

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